molecular formula C24H21N3O5 B402436 2-(3,4-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione CAS No. 330440-19-2

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B402436
CAS No.: 330440-19-2
M. Wt: 431.4g/mol
InChI Key: CENGIFUPSRNXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions typically involve the use of solvents like dioxane and catalysts such as perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

330440-19-2

Molecular Formula

C24H21N3O5

Molecular Weight

431.4g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C24H21N3O5/c1-26-22-19(23(29)27(2)24(26)30)17(12-9-10-15(31-3)16(11-12)32-4)18-20(25-22)13-7-5-6-8-14(13)21(18)28/h5-11,17-18H,1-4H3

InChI Key

CENGIFUPSRNXKY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC)C(=O)N(C1=O)C

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC)C(=O)N(C1=O)C

Origin of Product

United States

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